4-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid 4-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398037
InChI: InChI=1S/C29H27N3O4/c1-18-8-10-19(11-9-18)21-15-23-28(25(33)16-21)29(20-5-4-14-30-17-20)32(26(34)12-13-27(35)36)24-7-3-2-6-22(24)31-23/h2-11,14,17,21,29,31H,12-13,15-16H2,1H3,(H,35,36)
SMILES:
Molecular Formula: C29H27N3O4
Molecular Weight: 481.5 g/mol

4-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16398037

Molecular Formula: C29H27N3O4

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

4-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid -

Specification

Molecular Formula C29H27N3O4
Molecular Weight 481.5 g/mol
IUPAC Name 4-[9-(4-methylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C29H27N3O4/c1-18-8-10-19(11-9-18)21-15-23-28(25(33)16-21)29(20-5-4-14-30-17-20)32(26(34)12-13-27(35)36)24-7-3-2-6-22(24)31-23/h2-11,14,17,21,29,31H,12-13,15-16H2,1H3,(H,35,36)
Standard InChI Key QPLMGDKZSOAGNG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CN=CC=C5)C(=O)C2

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s structure integrates a dibenzo[b,e] diazepine scaffold—a fused heterocyclic system comprising two benzene rings connected via a seven-membered diazepine ring containing two nitrogen atoms. Key substituents include:

  • A 4-methylphenyl group at position 3, contributing hydrophobic character.

  • A pyridin-3-yl group at position 11, introducing hydrogen-bonding capability.

  • A 4-oxobutanoic acid moiety at position 10, enhancing solubility and potential for ionic interactions.

The IUPAC name, 4-[9-(4-methylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b] benzodiazepin-5-yl]-4-oxobutanoic acid, reflects this intricate connectivity.

Physicochemical Properties

Table 1 summarizes critical molecular descriptors derived from experimental and computational analyses:

PropertyValue
Molecular FormulaC₂₉H₂₇N₃O₄
Molecular Weight481.5 g/mol
XLogP3-AA (Lipophilicity)Estimated 3.9–4.2
Topological Polar Surface Area (TPSA)~90 Ų (calculated)
Hydrogen Bond Donors2 (hydroxyl and carboxylic acid)
Hydrogen Bond Acceptors7

Table 1: Key physicochemical properties of the compound .

The TPSA value (~90 Ų) suggests moderate membrane permeability, potentially suitable for oral administration but suboptimal for blood-brain barrier penetration . The molecular weight (481.5 g/mol) and hydrogen-bonding counts align with Lipinski’s "Rule of Five," indicating drug-likeness .

Synthetic Pathways and Chemical Reactivity

Synthesis Strategy

While explicit protocols are proprietary, source outlines a multistep approach likely involving:

  • Formation of the diazepine core: Condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions.

  • Functionalization:

    • N-alkylation to introduce the pyridin-3-yl group.

    • Friedel-Crafts acylation for attaching the 4-methylphenyl substituent.

  • Oxobutanoic acid incorporation: Michael addition or nucleophilic substitution to append the 4-oxobutanoic acid moiety.

Reactivity and Stability

The compound’s α,β-unsaturated ketone (from the 4-oxobutanoic acid group) is susceptible to nucleophilic attack, enabling covalent modifications or prodrug strategies. The diazepine ring may undergo ring-opening under strong acidic or basic conditions, necessitating careful pH control during handling.

Mechanistic Hypotheses and Biological Interactions

Putative Molecular Targets

The structural similarity to dibenzo[b,f]oxepines—known microtubule inhibitors—suggests potential antimitotic activity . Additionally, the pyridinyl and carboxylic acid groups may facilitate interactions with:

  • Kinase enzymes: Via ATP-binding domain engagement.

  • G-protein-coupled receptors (GPCRs): Modulating signaling cascades.

Structure-Activity Relationships (SAR)

  • Hydrophobic substituents (e.g., 4-methylphenyl) enhance membrane permeability but may reduce solubility.

  • Pyridine nitrogen participates in hydrogen bonding, critical for target affinity.

  • Carboxylic acid improves water solubility and enables salt formation for pharmacokinetic optimization .

Challenges and Future Prospects

Knowledge Gaps

  • In vivo pharmacokinetics: Absence of data on bioavailability, metabolism, and toxicity.

  • Target validation: Requires high-throughput screening to identify precise molecular targets.

Research Priorities

  • Synthetic optimization: Improving yield and purity through greener solvents and catalysts.

  • Biological profiling: Screening against cancer cell lines and neurological disease models.

  • Computational modeling: Molecular dynamics simulations to predict binding modes .

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